molecular formula C15H16N4O4S B2769938 N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941903-25-9

N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2769938
CAS RN: 941903-25-9
M. Wt: 348.38
InChI Key: XHXPJBVBTPFEAL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a tetrahydrothieno[2,3-c]pyridine ring, an isoxazole ring, and carbamoyl and acetyl groups. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydrothieno[2,3-c]pyridine and isoxazole rings, along with the carbamoyl and acetyl groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions, depending on the functional groups present and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the heterocyclic rings and the carbamoyl and acetyl groups could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

The compound has been investigated for its antiproliferative effects on cancer cells. Specifically, two derivatives—2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3a) and its 6-ethoxycarbonyl homologue (3b) —have shown promising results. These agents inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines. Furthermore, their interaction with tubulin at micromolar levels leads to cell cycle arrest in the G2/M phase and ultimately induces apoptotic cell death. Importantly, these derivatives exhibit selectivity against cancer cells without affecting normal human peripheral blood mononuclear cells .

RNA Structural Footprinting

The compound’s unique structure has enabled applications in RNA structural studies. By using N-acyl imidazole chemistry , researchers have gained a global view of RNA secondary structures in live cells. Dynamic RNA structural footprinting, which accurately predicts RNA-protein interactions and identifies N6-methyladenosine sites genome-wide, has been successfully carried out using this approach .

Solid-State Photodimerization

In the context of crystal engineering, the compound has been explored for solid-state photodimerization. For instance, our group reported the solid-state photodimerization of ethyl coumarin-3-carboxylate and its 6-Cl and 6-Br derivatives . This work sheds light on the pericyclic reactions of coumarins, providing insights into their photodimerization behavior .

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its structure and the specific functional groups present. For example, compounds containing a tetrahydrothieno[2,3-c]pyridine ring have been studied for their antiproliferative activity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards .

properties

IUPAC Name

N-(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-7-5-10(18-23-7)14(22)17-15-12(13(16)21)9-3-4-19(8(2)20)6-11(9)24-15/h5H,3-4,6H2,1-2H3,(H2,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXPJBVBTPFEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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